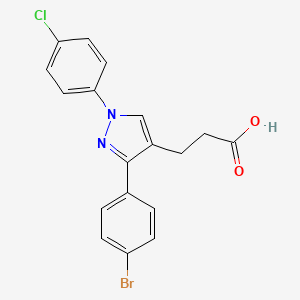

3-(4-Bromophenyl)-1-(4-chlorophenyl)pyrazole-4-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(4-Bromophenyl)-1-(4-chlorophenyl)pyrazole-4-propionic acid" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry. The presence of bromo- and chloro- substituents on the phenyl rings suggests potential for interaction with various biological targets.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclization reactions and the use of halogenated intermediates. For instance, the synthesis of a related compound, 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole, was achieved through a condensation/cyclisation reaction involving a chlorothiophene and a chlorophenyl hydrazine hydrochloride . Similarly, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an intermediate for a new insecticide, involved a series of reactions starting from dichloropyridine, highlighting the importance of halogenated precursors in pyrazole chemistry .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, with various substituents influencing the overall geometry and electronic distribution. For example, the molecular structure and vibrational spectra of a related compound were analyzed using density functional theory, revealing how the HOMO and LUMO are distributed across the molecule and indicating potential sites for electrophilic and nucleophilic attacks . X-ray crystallography has also been used to unambiguously determine the structure of pyrazole derivatives, as seen in the case of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, including N-arylation, which is a key step in the synthesis of many pharmaceuticals. The compound 3-(Diphenylphosphino)propanoic acid has been used as an efficient ligand for the Cu-catalyzed N-arylation of imidazoles and 1H-pyrazole with aryl halides, demonstrating the versatility of pyrazole compounds in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of halogen atoms and other functional groups can affect properties such as solubility, melting point, and reactivity. The vibrational spectra provide insights into the different functional groups present and their interactions . Additionally, the nonlinear optical properties of these compounds can be evaluated, which is important for applications in materials science .

Scientific Research Applications

Structural Analysis and Crystal Formation

Pyrazole compounds including variants of 3-(4-Bromophenyl)-1-(4-chlorophenyl)pyrazole exhibit intricate crystal structures and intermolecular interactions. Studies have illustrated the significance of single-crystal X-ray analysis in determining the unambiguous structures of these compounds. For instance, certain pyrazole derivatives exhibit unique molecular conformations and crystallize with distinct molecules in the asymmetric unit, indicating a complex solid-state chemistry. This knowledge is pivotal for understanding the material properties and potential applications of these compounds (Kumarasinghe, Hruby, & Nichol, 2009; Li et al., 2012).

Synthetic Pathways and Chemical Modifications

The synthesis and structural characterization of pyrazole derivatives are areas of significant interest. These studies not only provide insights into the chemical properties of the compounds but also lay the groundwork for further chemical modifications. For instance, synthesis techniques involving the condensation of chalcones with hydrazine hydrate have been used to create diverse pyrazole compounds, highlighting the versatility of these molecules in chemical synthesis. Furthermore, the synthesis of derivatives through different reaction routes opens avenues for the creation of novel compounds with potential applications in various fields (Loh et al., 2013; Khalifa, Nossier, & Al-Omar, 2017).

Biological and Pharmacological Potential

The biological and pharmacological properties of pyrazole derivatives are areas of active research. Some studies have focused on the antimicrobial and anticancer activities of these compounds. The evaluation of synthesized pyrazole derivatives against various cancer cell lines and microbial organisms has shown promising results, indicating the potential of these compounds in therapeutic applications. The structure-activity relationship of these compounds provides valuable insights into the design of new drugs and treatment strategies (Patel et al., 2013; Srour et al., 2018).

properties

IUPAC Name |

3-[3-(4-bromophenyl)-1-(4-chlorophenyl)pyrazol-4-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrClN2O2/c19-14-4-1-12(2-5-14)18-13(3-10-17(23)24)11-22(21-18)16-8-6-15(20)7-9-16/h1-2,4-9,11H,3,10H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBWGEKVGZXGBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C=C2CCC(=O)O)C3=CC=C(C=C3)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584742 |

Source

|

| Record name | 3-[3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

870704-04-4 |

Source

|

| Record name | 3-[3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.